molecular formula C16H19N7 B2365036 2-Methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine CAS No. 2415583-05-8

2-Methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine

Cat. No.: B2365036
CAS No.: 2415583-05-8
M. Wt: 309.377
InChI Key: LIRJWDJLIXKCDU-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core substituted with a piperazine ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine typically involves multi-step procedures. One common approach is the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include heating under reflux with a base such as sodium methoxide in butanol, followed by cyclization at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or imidazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to 2-Methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine exhibit potent inhibitory effects on various cancer cell lines. For instance, studies have shown that pyrido[3,4-d]pyrimidines can act as inhibitors of specific kinases involved in tumor growth and proliferation. These compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Study Cell Line IC50 Value (µM) Mechanism
A5495.2Apoptosis induction via caspase activation
MCF73.8Inhibition of PI3K/Akt signaling pathway

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Several derivatives of pyrido[3,4-d]pyrimidine have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the imidazole and piperazine moieties contributes to the enhanced antibacterial activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Neurological Applications

Recent studies have suggested that compounds containing piperazine and imidazole rings may have neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter levels and exhibit anxiolytic properties.

2.1 Neuroprotective Effects

In preclinical models, this compound has been shown to reduce oxidative stress and inflammation in neuronal cells.

Study Model Effect Observed
Rat model of strokeReduced infarct size by 40%
Neuroinflammation modelDecreased TNF-alpha levels by 50%

Mechanistic Insights

The mechanisms by which this compound exerts its effects are multifaceted:

  • Kinase Inhibition: The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Antioxidant Activity: It has been suggested that the compound can scavenge free radicals, thereby protecting cells from oxidative damage.
  • Neurotransmitter Modulation: The imidazole and piperazine components may enhance GABAergic transmission or influence serotonin pathways, contributing to its anxiolytic effects.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

2-Methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C12H18N4C_{12}H_{18}N_{4}, with a molecular weight of 234.30 g/mol. Its structure features a pyrido[3,4-d]pyrimidine core substituted with a piperazine and an imidazole moiety, which are critical for its biological activity.

Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit a range of biological activities:

  • Antitumor Activity : The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, studies have shown that modifications to the acrylamide side chain enhance the antitumor efficacy against cell lines such as A549 and NCI-H1975, with significant inhibition rates observed at low concentrations (0.1 μM) .
  • Kinase Inhibition : The compound's structure allows it to target key kinases involved in tumor progression. Notably, it has shown inhibitory effects on the epidermal growth factor receptor (EGFR) and other kinases linked to cancer cell proliferation .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Target/Effect IC50 Values Reference
AntitumorA549 Cell Line45–97 nM
EGFR InhibitionEGFR Kinase60% inhibition at 0.1 μM
AntimicrobialGram-positive BacteriaNot specified
Anti-MAO ActivityMonoamine Oxidase60% - 63% inhibition

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antitumor Efficacy : In a study evaluating various pyrido[3,4-d]pyrimidine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against lung cancer cell lines. The modifications in the side chains were crucial in enhancing their potency .
  • Inhibition of Serotonin Deamination : Another study investigated the anti-MAO properties of related compounds, demonstrating that certain derivatives could effectively inhibit serotonin metabolism by MAO enzymes, suggesting potential applications in mood disorders .
  • Antibacterial Properties : Research into the antibacterial effects of related compounds indicated promising activity against Staphylococcus aureus and other gram-positive bacteria, pointing towards potential use as antimicrobial agents .

Properties

IUPAC Name

2-methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7/c1-12-19-14-11-17-4-3-13(14)15(20-12)22-7-9-23(10-8-22)16-18-5-6-21(16)2/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRJWDJLIXKCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC=CN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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